5-Bromo-4-methylsulfanylpyridin-2-amine
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Overview
Description
5-Bromo-4-methylsulfanylpyridin-2-amine: is a chemical compound with the molecular formula C6H7BrN2S It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position, a methylsulfanyl group at the 4th position, and an amine group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methylsulfanylpyridin-2-amine typically involves the palladium-catalyzed Suzuki cross-coupling reaction . This method is efficient and yields the desired product in moderate to good quantities. The reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids under specific conditions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the Suzuki cross-coupling reaction remains a cornerstone for the synthesis of such pyridine derivatives. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-4-methylsulfanylpyridin-2-amine can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in various coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products:
Substituted Pyridines: Resulting from substitution reactions.
Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.
Complex Pyridine Derivatives: From coupling reactions.
Scientific Research Applications
Chemistry: 5-Bromo-4-methylsulfanylpyridin-2-amine is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: The compound is investigated for its potential biological activities. Pyridine derivatives are known for their pharmacological properties, and this compound may serve as a lead compound in drug discovery .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a building block for more complex chemical entities.
Mechanism of Action
The exact mechanism of action of 5-Bromo-4-methylsulfanylpyridin-2-amine is not well-documented. like other pyridine derivatives, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and methylsulfanyl groups could influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 5-Bromo-4-methylpyridin-2-amine
- 4-Methylsulfanylpyridin-2-amine
Uniqueness: 5-Bromo-4-methylsulfanylpyridin-2-amine stands out due to the combination of the bromine atom and the methylsulfanyl group on the pyridine ring.
Properties
IUPAC Name |
5-bromo-4-methylsulfanylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNYEUDAHCJLQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC=C1Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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